molecular formula C23H24BrNO2 B12046926 Heptyl 6-bromo-2-phenylquinoline-4-carboxylate CAS No. 355419-69-1

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate

Katalognummer: B12046926
CAS-Nummer: 355419-69-1
Molekulargewicht: 426.3 g/mol
InChI-Schlüssel: XKBYNATYMHDUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C23H24BrNO2 and a molecular weight of 426.357 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.

Vorbereitungsmethoden

The synthesis of heptyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-phenylquinoline followed by esterification with heptyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s quinoline structure is known for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of heptyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-4-carboxylic acid: A precursor for various quinoline-based drugs.

    2-Phenylquinoline: A simpler analogue without the ester and bromine substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

355419-69-1

Molekularformel

C23H24BrNO2

Molekulargewicht

426.3 g/mol

IUPAC-Name

heptyl 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C23H24BrNO2/c1-2-3-4-5-9-14-27-23(26)20-16-22(17-10-7-6-8-11-17)25-21-13-12-18(24)15-19(20)21/h6-8,10-13,15-16H,2-5,9,14H2,1H3

InChI-Schlüssel

XKBYNATYMHDUDL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.